molecular formula C12H15BrN2 B7587967 3-[(3-Bromophenyl)methylamino]pentanenitrile

3-[(3-Bromophenyl)methylamino]pentanenitrile

Cat. No. B7587967
M. Wt: 267.16 g/mol
InChI Key: RIBQMWFOAQOCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Bromophenyl)methylamino]pentanenitrile, also known as BMS-204352, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. BMS-204352 has been extensively studied for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.

Mechanism of Action

3-[(3-Bromophenyl)methylamino]pentanenitrile works by inhibiting the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting the reuptake of serotonin, 3-[(3-Bromophenyl)methylamino]pentanenitrile increases the concentration of serotonin in the synaptic cleft, which can lead to an improvement in mood and a reduction in anxiety. 3-[(3-Bromophenyl)methylamino]pentanenitrile is a selective inhibitor of the serotonin transporter, which means that it does not interact with other neurotransmitter transporters, such as those for dopamine or norepinephrine.
Biochemical and Physiological Effects:
3-[(3-Bromophenyl)methylamino]pentanenitrile has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which can lead to an improvement in mood and a reduction in anxiety. 3-[(3-Bromophenyl)methylamino]pentanenitrile has also been shown to have anxiolytic effects in animal models, which suggests that it may be effective in the treatment of anxiety disorders. Additionally, 3-[(3-Bromophenyl)methylamino]pentanenitrile has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

3-[(3-Bromophenyl)methylamino]pentanenitrile has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. Another advantage is that it has been shown to be well-tolerated in animal studies, which suggests that it may be safe for use in humans. One limitation is that it may not be effective in all individuals, as there is significant variability in the response to SSRIs. Another limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 3-[(3-Bromophenyl)methylamino]pentanenitrile. One direction is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder or post-traumatic stress disorder. Another direction is to investigate its potential use in combination with other drugs, such as other SSRIs or mood stabilizers. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of 3-[(3-Bromophenyl)methylamino]pentanenitrile, as well as its potential off-target effects. Finally, there is a need for clinical trials to determine the safety and efficacy of 3-[(3-Bromophenyl)methylamino]pentanenitrile in humans.

Synthesis Methods

The synthesis of 3-[(3-Bromophenyl)methylamino]pentanenitrile involves the reaction of 3-bromobenzylamine with 3-pentenenitrile in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product in high yield and purity. The synthesis of 3-[(3-Bromophenyl)methylamino]pentanenitrile has been optimized to provide a scalable and cost-effective route for its production.

Scientific Research Applications

3-[(3-Bromophenyl)methylamino]pentanenitrile has been extensively studied for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. It has been shown to be a potent and selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting the reuptake of serotonin, 3-[(3-Bromophenyl)methylamino]pentanenitrile increases the concentration of serotonin in the synaptic cleft, which can lead to an improvement in mood and a reduction in anxiety.

properties

IUPAC Name

3-[(3-bromophenyl)methylamino]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-2-12(6-7-14)15-9-10-4-3-5-11(13)8-10/h3-5,8,12,15H,2,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBQMWFOAQOCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromophenyl)methylamino]pentanenitrile

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